molecular formula C14H12F2N4O2S2 B2512673 N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893330-92-2

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No. B2512673
CAS RN: 893330-92-2
M. Wt: 370.39
InChI Key: BNSLPMSTHKSDTA-UHFFFAOYSA-N
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Description

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H12F2N4O2S2 and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivative Applications

A New and Efficient Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives : This research outlines a methodology for synthesizing thiazoline-4-carboxylates and cysteine derivatives that include cyclopropyl groups. The study highlights the potential application of these derivatives in medicinal chemistry, given their structural similarity to bioactive compounds. The process involves Michael addition and intramolecular substitution, offering a streamlined approach to accessing these complex structures (Nötzel et al., 2001).

Carbonic Anhydrase Inhibitors Development : The exploration of sulfonamide derivatives, including those with thiadiazole structures, for their inhibitory action against carbonic anhydrase isozymes, delineates a crucial area of research. These compounds have shown significant inhibitory effects on various isozymes, including those associated with tumors, highlighting their potential in therapeutic applications. The study emphasizes the importance of structural variations in enhancing inhibitory activity and specificity (Turkmen et al., 2005).

Antimicrobial and Antifungal Applications : Research into sulfonyl-substituted nitrogen-containing heterocycles, including thiadiazoles, has identified compounds with significant antimicrobial and antifungal activities. This study extends the range of known bioactive heterocycles, providing insights into the design of new antimicrobial agents. The findings are particularly relevant for developing treatments against both Gram-positive and Gram-negative bacteria, as well as Candida albicans (Sych et al., 2019).

Synthesis of Thiadiazoles and Triazoles : The creation of novel heterocyclic derivatives from cyclopropane dicarboxylic acid, involving thiadiazole and triazole moieties, showcases the versatility of these structures in synthesizing compounds with potential biological activity. This research provides a foundation for further exploration of these compounds in various scientific applications, ranging from pharmaceuticals to agrochemicals (Sharba et al., 2005).

properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O2S2/c15-8-3-4-10(9(16)5-8)17-11(21)6-23-14-20-19-13(24-14)18-12(22)7-1-2-7/h3-5,7H,1-2,6H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSLPMSTHKSDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

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